molecular formula C7H7BrFN B6251090 3-(bromomethyl)-6-fluoro-2-methylpyridine CAS No. 1227575-25-8

3-(bromomethyl)-6-fluoro-2-methylpyridine

Cat. No.: B6251090
CAS No.: 1227575-25-8
M. Wt: 204
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)-6-fluoro-2-methylpyridine is an organic compound with the molecular formula C7H7BrFN It is a derivative of pyridine, characterized by the presence of a bromomethyl group at the third position, a fluorine atom at the sixth position, and a methyl group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Halogenation of 2-Methyl-6-fluoropyridine: : One common method involves the bromination of 2-methyl-6-fluoropyridine. This reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions.

    C7H7FN+NBSC7H7BrFN+Succinimide\text{C}_7\text{H}_7\text{FN} + \text{NBS} \rightarrow \text{C}_7\text{H}_7\text{BrFN} + \text{Succinimide} C7​H7​FN+NBS→C7​H7​BrFN+Succinimide

  • Direct Bromomethylation: : Another approach is the direct bromomethylation of 6-fluoro-2-methylpyridine using formaldehyde and hydrobromic acid. This method involves the formation of a bromomethyl intermediate which then reacts with the pyridine ring.

    C7H7FN+CH2O+HBrC7H7BrFN+H2O\text{C}_7\text{H}_7\text{FN} + \text{CH}_2\text{O} + \text{HBr} \rightarrow \text{C}_7\text{H}_7\text{BrFN} + \text{H}_2\text{O} C7​H7​FN+CH2​O+HBr→C7​H7​BrFN+H2​O

Industrial Production Methods

Industrial production of 3-(bromomethyl)-6-fluoro-2-methylpyridine typically involves large-scale bromination processes using continuous flow reactors to ensure efficient heat management and reaction control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Nucleophilic Substitution: : The bromomethyl group in 3-(bromomethyl)-6-fluoro-2-methylpyridine is highly reactive towards nucleophiles, making it suitable for various substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    C7H7BrFN+NuC7H7NuFN+Br\text{C}_7\text{H}_7\text{BrFN} + \text{Nu}^- \rightarrow \text{C}_7\text{H}_7\text{NuFN} + \text{Br}^- C7​H7​BrFN+Nu−→C7​H7​NuFN+Br−

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of aldehydes or carboxylic acids.

    C7H7BrFN+Oxidizing AgentC7H5BrFNO2\text{C}_7\text{H}_7\text{BrFN} + \text{Oxidizing Agent} \rightarrow \text{C}_7\text{H}_5\text{BrFNO}_2 C7​H7​BrFN+Oxidizing Agent→C7​H5​BrFNO2​

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR) are commonly used under mild to moderate temperatures.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, and ethers.

    Oxidation Products: Aldehydes and carboxylic acids are typical products of oxidation reactions.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(bromomethyl)-6-fluoro-2-methylpyridine serves as a versatile building block for the construction of more complex molecules

Biology and Medicine

The compound is investigated for its potential as a pharmacophore in drug design. Its structural features allow it to interact with biological targets, making it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancers.

Industry

In the materials science industry, this compound is used in the synthesis of advanced polymers and coatings. Its ability to undergo polymerization reactions makes it useful in creating materials with specific properties such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 3-(bromomethyl)-6-fluoro-2-methylpyridine exerts its effects depends on the context of its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)pyridine: Lacks the fluorine substituent, resulting in different reactivity and biological activity.

    6-Fluoro-2-methylpyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    3-(Chloromethyl)-6-fluoro-2-methylpyridine:

Uniqueness

3-(Bromomethyl)-6-fluoro-2-methylpyridine is unique due to the combination of its bromomethyl and fluorine substituents, which confer distinct reactivity patterns and biological activities

This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.

Properties

CAS No.

1227575-25-8

Molecular Formula

C7H7BrFN

Molecular Weight

204

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.